Ortho-Substituent Effect on Atropisomerism: Rotational Barrier Comparison
The ortho-methoxy substitution pattern on the N-aryl ring of thiomorpholine-3,5-dione derivatives, which are derived from the target compound, results in a quantifiably lower rotational energy barrier compared to other ortho-substituted analogs. In the N-(2-methoxyphenyl) derivative (Compound 31), the energy barrier for rotation around the N-aryl bond is calculated to be 8.1 kcal/mol . This is significantly lower than the barrier for the 2,4-difluoro derivative (Compound 36, 13.6 kcal/mol theoretical; 19.7 kcal/mol experimental) . This differential barrier stems directly from the electronic and steric profile of the 2-methoxyphenyl group, which is pre-installed in the target acetic acid precursor.
| Evidence Dimension | Rotational energy barrier around N-aryl bond (kcal/mol) |
|---|---|
| Target Compound Data | Compound 31 (2-OCH₃ derivative): 8.1 kcal/mol (theoretical) |
| Comparator Or Baseline | Compound 36 (2,4-diF derivative): 13.6 kcal/mol (theoretical) / 19.7 kcal/mol (experimental via VT-NMR) |
| Quantified Difference | Δ ≥ 5.5 kcal/mol (theoretical); Δ = 11.6 kcal/mol (experimental vs. theoretical of target analog) |
| Conditions | DFT calculation (B3LYP/6-31G*); variable-temperature ¹H NMR in DMSO-d₆ (coalescence at 120 °C) |
Why This Matters
A lower rotational barrier enables rapid interconversion between atropisomers at room temperature, simplifying analytical characterization and ensuring consistent conformational sampling in biological assays, whereas the higher barrier of the 2,4-diF analog complicates both QC and interpretation.
